molecular formula C10H17N3OS B12910034 2-((2-(Diethylamino)ethyl)thio)pyrimidin-4(1H)-one CAS No. 2434-52-8

2-((2-(Diethylamino)ethyl)thio)pyrimidin-4(1H)-one

Cat. No.: B12910034
CAS No.: 2434-52-8
M. Wt: 227.33 g/mol
InChI Key: PQKHTKNCKJVQLN-UHFFFAOYSA-N
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Description

2-((2-(Diethylamino)ethyl)thio)pyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a diethylaminoethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Diethylamino)ethyl)thio)pyrimidin-4(1H)-one typically involves the reaction of 2-chloropyrimidine with diethylaminoethanethiol. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Diethylamino)ethyl)thio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioether group, yielding the corresponding pyrimidine derivative.

    Substitution: The diethylamino group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Ammonia, primary or secondary amines, thiols, in solvents like ethanol or methanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2-(Diethylamino)ethyl)thio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets within cells. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the growth of microorganisms by disrupting their metabolic pathways or cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(Diethylamino)ethyl)thio)pyrimidin-4(1H)-one is unique due to the presence of the diethylaminoethylthio group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.

Properties

CAS No.

2434-52-8

Molecular Formula

C10H17N3OS

Molecular Weight

227.33 g/mol

IUPAC Name

2-[2-(diethylamino)ethylsulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C10H17N3OS/c1-3-13(4-2)7-8-15-10-11-6-5-9(14)12-10/h5-6H,3-4,7-8H2,1-2H3,(H,11,12,14)

InChI Key

PQKHTKNCKJVQLN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC1=NC=CC(=O)N1

Origin of Product

United States

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